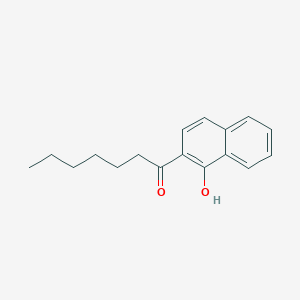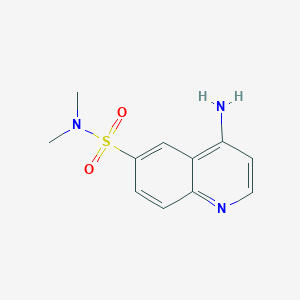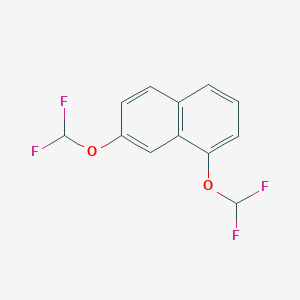
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one is a chemical compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a heptanone chain
Méthodes De Préparation
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)heptan-1-one typically involves the reaction of 1-hydroxynaphthalene with heptanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the heptanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one can be compared with similar compounds such as:
1-(1-Hydroxynaphthalen-2-yl)ethan-1-one: This compound has a shorter alkyl chain and different chemical properties.
2-Heptanoyl-1-hydroxy-naphthalin: This compound has a similar structure but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
67013-66-5 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(1-hydroxynaphthalen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-10-16(18)15-12-11-13-8-6-7-9-14(13)17(15)19/h6-9,11-12,19H,2-5,10H2,1H3 |
Clé InChI |
UORFSHNNAGRJCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















